

"Methyl 4-(chloromethyl)thiophene-2-carboxylate" chemical properties and reactivity

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Compound of Interest

Compound Name: **Methyl 4-(chloromethyl)thiophene-2-carboxylate**

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An In-depth Technical Guide to Methyl 4-(chloromethyl)thiophene-2-carboxylate

Abstract

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, incorporating a reactive benzylic-type chloride and an ester moiety on a thiophene scaffold, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present validated protocols, and offer insights into its role as a key building block for complex molecular architectures.

Introduction

The thiophene ring is a privileged scaffold in numerous pharmacologically active compounds and functional organic materials.^[1] The strategic functionalization of this heterocycle is paramount for fine-tuning the physicochemical and biological properties of the final molecule.

Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS No. 34767-85-6) serves as an exemplary building block, providing a robust platform for introducing the thiophene-2-carboxylate motif. The primary reactive center, the chloromethyl group, behaves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent

linkage of the thiophene core to a wide array of substrates, including amines, phenols, thiols, and carbanions, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental for its effective use in synthesis and for the unambiguous characterization of its reaction products.

Physicochemical Properties

The key physicochemical properties of **Methyl 4-(chloromethyl)thiophene-2-carboxylate** are summarized below. These values are critical for reaction setup, purification, and safety considerations.

Property	Value	Source
CAS Number	34767-85-6	[2] [3]
Molecular Formula	C ₇ H ₇ ClO ₂ S	[2] [4]
Molecular Weight	190.65 g/mol	[2] [3]
Appearance	Typically a solid	-
Purity	>95% (Commercially available)	[3]
Storage Condition	2-8°C, cool, dry place	[2] [3]
MDL Number	MFCD06739295	[2] [3]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument, the following provides a representative profile.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum is expected to show three distinct signals:

- A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
- A singlet for the chloromethyl protons (-CH₂Cl) around 4.7 ppm.
- Two doublets for the thiophene ring protons (H3 and H5) in the aromatic region, typically between 7.0 and 8.0 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the methyl ester carbon, the chloromethyl carbon, and the four carbons of the thiophene ring.
- IR (Infrared) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch from the ester group around 1710-1730 cm⁻¹, C-H stretches, and vibrations characteristic of the thiophene ring.
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 190, along with a characteristic M+2 peak at m/z 192 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[4]

Synthesis and Purification

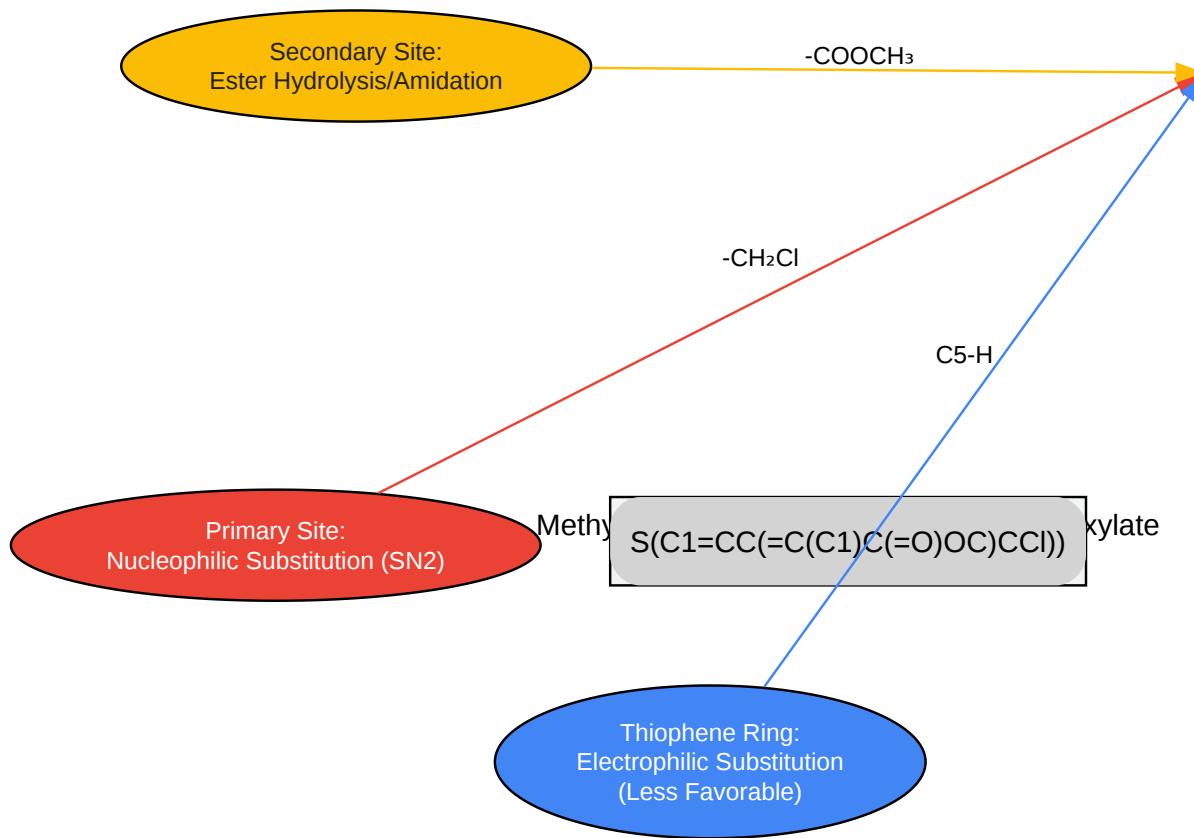
The most common synthetic route to **Methyl 4-(chloromethyl)thiophene-2-carboxylate** involves the chloromethylation of a suitable thiophene precursor. A general and reliable method is the reaction of methyl thiophene-2-carboxylate with formaldehyde (or paraformaldehyde) and hydrogen chloride.[5]

Causality in Synthesis: The choice of reagents is critical. Concentrated HCl serves as both a catalyst and the source of the chloride ion. The reaction is typically performed at low temperatures (0-5°C) to control the reactivity and minimize the formation of byproducts, such as the bis-(2-thienyl)methane derivative.[5] Anhydrous conditions are often preferred to prevent hydrolysis of the chloromethyl group.

Purification: After an aqueous workup to remove excess acid and formaldehyde, the crude product is typically purified by vacuum distillation or column chromatography on silica gel.[5] The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chemical Reactivity and Mechanistic Insights

The reactivity of **Methyl 4-(chloromethyl)thiophene-2-carboxylate** is dominated by the electrophilic nature of the chloromethyl group.



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Caption: Key reactive sites on **Methyl 4-(chloromethyl)thiophene-2-carboxylate**.

Reactivity at the Chloromethyl Group: Nucleophilic Substitution

The primary mode of reactivity is the S_N2 displacement of the chloride ion by a wide range of nucleophiles. The carbon of the chloromethyl group is activated by the adjacent thiophene ring, making it highly susceptible to nucleophilic attack.

Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile (Nu^-) attacks the electrophilic carbon atom, leading to a transition state where the $Nu-C$ bond is forming and the $C-Cl$ bond is breaking. This results in the inversion of stereochemistry if the carbon were chiral (which it is not in this case) and the displacement of the chloride leaving group.

Common Nucleophiles and Products:

- Amines ($R-NH_2$): Form secondary amines, crucial for building pharmacophores.
- Azides (N_3^-): Produce azidomethyl derivatives, which can be further reduced to primary amines or used in click chemistry.
- Thiols ($R-SH$): Yield thioethers, important in various biologically active molecules.
- Phenoxides ($Ar-O^-$): Form aryl ethers.
- Cyanides (CN^-): Lead to nitriles, which can be hydrolyzed to carboxylic acids or reduced to amines.

Experimental Considerations:

- Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing the nucleophile's reactivity.
- Base: A non-nucleophilic base (e.g., K_2CO_3 , NaH , or an organic base like triethylamine) is often required to deprotonate the nucleophile (e.g., a thiol or phenol) or to scavenge the HCl byproduct when using neutral nucleophiles like amines.
- Temperature: Reactions are often run at room temperature or with gentle heating. Higher temperatures can lead to side reactions or decomposition.

Reactivity of the Ester Group

The methyl ester group can undergo nucleophilic acyl substitution, though it is generally less reactive than the chloromethyl group under typical S_N2 conditions.^[6]

- Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[6] Basic hydrolysis is often cleaner but requires a final acidic workup to protonate the carboxylate salt.[6]
- Amidation: Direct reaction with amines to form amides typically requires harsh conditions (high temperature) or activation of the ester. A more common strategy is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

Reactivity of the Thiophene Ring

The thiophene ring itself can undergo electrophilic aromatic substitution (S_nAr). However, the ester group is deactivating, making the ring less susceptible to electrophilic attack than unsubstituted thiophene. Any substitution would be directed to the C5 position. Conversely, nucleophilic aromatic substitution (S_nAr) is also possible if the ring is further activated with strong electron-withdrawing groups.[7]

Applications in Drug Development and Materials Science

Methyl 4-(chloromethyl)thiophene-2-carboxylate is not just a laboratory curiosity; it is a key intermediate in the synthesis of several important molecules.

- Anticoagulants: Thiophene-2-carboxamide derivatives are known to be part of the structure of important drugs like the anticoagulant Rivaroxaban.[1] The core structure can be built using intermediates derived from functionalized thiophenes.
- Antibacterial Agents: The thiophene moiety is present in numerous compounds with antibacterial properties.[1] This building block allows for the facile synthesis of libraries of thiophene derivatives for screening against various bacterial strains.
- Organic Electronics: Thiophene-based molecules are fundamental to the field of organic electronics, being used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functionalization enabled by this reagent can be used to tune the electronic properties of conjugated polymers.[8]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

- **Hazards:** This compound is classified as an irritant.^[2] It is expected to be lachrymatory (causes tearing) due to its reactive chloromethyl group, similar to benzyl chloride. It may cause skin, eye, and respiratory irritation.^[3]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood.^[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[10]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and oxidizing agents.^{[3][9]} Refrigeration (2-8°C) is recommended for long-term storage to prevent degradation.^{[2][9]}
- **Spill & Disposal:** In case of a spill, absorb with an inert material and place in a suitable container for chemical waste.^[10] Dispose of waste in accordance with local, state, and federal regulations.^[9]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for representative reactions.

Protocol: General S_n2 Reaction with a Phenolic Nucleophile

This protocol describes the synthesis of Methyl 4-((4-nitrophenoxy)methyl)thiophene-2-carboxylate.

Objective: To demonstrate a typical S_n2 reaction at the chloromethyl position.

Caption: Workflow for a typical S_n2 reaction.

Materials:

- **Methyl 4-(chloromethyl)thiophene-2-carboxylate** (1.0 eq)
- 4-Nitrophenol (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Water (deionized)
- Magnesium Sulfate ($MgSO_4$), anhydrous

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
- Add anhydrous DMF to dissolve the solids, and stir the resulting suspension for 15 minutes at room temperature.
- Add a solution of **Methyl 4-(chloromethyl)thiophene-2-carboxylate** (1.0 eq) in a small amount of DMF dropwise to the stirring suspension.
- Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
- Characterize the purified product by NMR and MS to confirm its identity and purity.

Causality and Trustworthiness: The use of anhydrous K_2CO_3 is to ensure the complete deprotonation of the phenol, creating the more potent phenoxide nucleophile. DMF is an excellent solvent for this S_N2 reaction. The aqueous workup removes the DMF and inorganic salts. This self-validating protocol ensures that each step logically follows to yield a clean, characterizable product.

Conclusion

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a high-utility synthetic intermediate whose reactivity is centered on its electrophilic chloromethyl group. A comprehensive understanding of its properties, reactivity profile, and handling requirements allows chemists to effectively leverage this reagent in the construction of complex molecules for pharmaceutical and material applications. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic strategies.

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